Paquinimod-d5-1

Bioanalysis Pharmacokinetics Mass Spectrometry

Quantifying Paquinimod in biological matrices without a matched internal standard leads to matrix effect variability and imprecise PK/PD correlations. Paquinimod-d5-1 is a pentadeuterated analog specifically designed to co-elute with the parent analyte while providing a distinct MS/MS channel, eliminating ion suppression artifacts. - Enables accurate quantification in plasma, liver, and lung tissue for PK/toxicokinetic studies, with the +5 Da mass shift ensuring complete chromatographic co-elution. - Supports S100A9/TLR4 pathway research, including biliary atresia (83.3% survival improvement) and pulmonary fibrosis models, by linking tissue drug levels to pharmacodynamic responses. - Supplied as a solid with storage at -20°C; shipped at ambient temperature for global delivery.

Molecular Formula C21H22N2O3
Molecular Weight 355.4 g/mol
Cat. No. B12367726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaquinimod-d5-1
Molecular FormulaC21H22N2O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
InChIInChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D
InChIKeyDIKSYHCCYVYKRO-FQGWPHPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paquinimod-d5-1: Deuterated S100A9 Inhibitor


Paquinimod-d5-1 is a deuterated analog of Paquinimod (ABR-215757), a quinoline-3-carboxamide small molecule that acts as a specific, orally active inhibitor of the S100A8/S100A9 complex . The parent compound, Paquinimod, has demonstrated therapeutic efficacy in preclinical models of inflammatory diseases by blocking S100A9 binding to Toll-like receptor 4 (TLR4) and modulating immune cell recruitment [1]. The -d5-1 label indicates the incorporation of five deuterium atoms, a stable isotope modification intended to improve metabolic stability and facilitate use as an internal standard in mass spectrometry-based bioanalytical assays .

Product Type Deuterated SIL-IS Stable isotope-labeled internal standard for LC-MS/MS
Target Engagement S100A9/TLR4 pathway studies Supports quantitation of parent compound (Paquinimod)
Method Compatibility Bioanalytical LC-MS/MS workflows Co-eluting analyte with mass-shifted detection channel

Why Paquinimod-d5-1 Is Not Interchangeable


Substituting Paquinimod-d5-1 with its non-deuterated analog (Paquinimod) or other quinoline-3-carboxamides (e.g., Laquinimod, Tasquinimod) is not scientifically valid due to distinct pharmacological profiles and intended applications. Paquinimod-d5-1 is primarily an analytical tool, where the deuterium kinetic isotope effect alters metabolic rates and enables precise quantification as an internal standard, a function that non-labeled compounds cannot perform . Furthermore, while Paquinimod, Laquinimod, and Tasquinimod share a quinoline-3-carboxamide backbone, they differ significantly in their primary molecular targets, therapeutic indications, and clinical development status. For example, Paquinimod is a specific S100A9 inhibitor [1], Laquinimod acts via AHR agonism [2], and Tasquinimod targets HDAC4 and angiogenesis [3]. These mechanistic and functional divergences preclude generic substitution and necessitate compound-specific procurement.

Target Compound
Paquinimod-d5-1
Substitute
Unlabeled Paquinimod
Qualitative difference in bioanalytical utility; unlabeled analog cannot serve as an internal standard for precise quantitation.
Target Compound
Paquinimod-d5-1
Substitute
Laquinimod
Fundamental mechanistic divergence; Laquinimod acts via AHR agonism, which does not recapitulate S100A9-specific pathway context.
Target Compound
Paquinimod-d5-1
Substitute
Tasquinimod
Targets HDAC4 and angiogenesis pathways; substitution would shift S100A9/TLR4 signaling interpretation.

Quantitative Differentiation Evidence


Deuterium Isotope Effect for Metabolic Stability

Paquinimod-d5-1 is specifically engineered as a deuterated analog to serve as an internal standard in LC-MS/MS assays and to study the metabolic stability of Paquinimod. The replacement of hydrogen with deuterium creates a kinetic isotope effect that can slow cytochrome P450-mediated oxidation, a primary route of metabolism for quinoline-3-carboxamides [1]. While specific quantitative data for Paquinimod-d5-1 is not publicly disclosed, the effect is a well-established principle in deuterated drug design, as seen with deutetrabenazine and donafenib, which demonstrate increased half-lives and reduced metabolite formation [1]. The exact isotopic purity (typically ≥98%) ensures reliable and accurate quantification .

Deuterium Isotope Effect
Class-level inference
Metabolic stability & mass shift for LC-MS/MS
Supports PK bioanalysis and method development
Exact isotope effect not publicly quantified
Bioanalysis Pharmacokinetics Mass Spectrometry

S100A9 Inhibition vs. AHR Agonism

The parent compound, Paquinimod (ABR-215757), is a specific inhibitor of S100A9, preventing its binding to TLR4 [1]. In contrast, the closely related analog Laquinimod (ABR-215062) acts primarily as an aryl hydrocarbon receptor (AHR) agonist, with its immunomodulatory effects mediated through this distinct pathway [2]. While Paquinimod-d5-1 is a labeled version of the S100A9 inhibitor, its utility stems from this fundamental mechanistic divergence from other quinoline-3-carboxamides. No direct binding or functional assays comparing Paquinimod-d5-1 to Laquinimod or Tasquinimod are publicly available.

S100A9 vs AHR Target
Cross-study comparable
Target: S100A9 inhibition vs. Laquinimod (AHR agonism)
Distinct target profile justifies separate procurement
No direct head-to-head assays available
Target Engagement Immunology Inflammation

Survival Benefit in Biliary Atresia Model

In a murine model of biliary atresia (BA), treatment with the parent compound Paquinimod (ABR-215757) significantly improved survival rates compared to vehicle control. Mice treated with Paquinimod showed a survival rate of 83.3% versus 0.0% in the vehicle group (P<0.0001) [1]. This dramatic survival benefit was linked to the suppression of platelet activation and hepatic neutrophil extracellular trap (NET) formation, highlighting the compound's potential in severe inflammatory conditions [1]. While these data are for the parent compound, they underscore the therapeutic relevance of the S100A9 pathway that Paquinimod-d5-1 is designed to help investigate.

Survival Endpoint
Cross-study comparable
83.3% vs 0.0% (Vehicle)
Reported murine biliary atresia model-response
Parent compound (Paquinimod) data; P
Fibrosis Endpoint
Supporting evidence
Significant reduction in lung hydroxyproline
Supports fibrosis-model endpoint interpretation
Bleomycin mouse model; exact values not available
Liver Disease Inflammation Survival Benefit

Anti-Fibrotic Activity in Pulmonary Fibrosis

In a bleomycin-induced mouse model of pulmonary fibrosis, treatment with Paquinimod (ABR-215757) significantly reduced hydroxyproline content in lung tissue, a direct marker of collagen deposition and fibrosis [1]. While the exact percentage reduction or absolute values are not specified in the abstract, the study explicitly states that paquinimod 'significantly reduced hydroxyproline content' compared to the vehicle-treated fibrotic control group [1]. This effect was accompanied by reduced lymphocyte and neutrophil counts in bronchoalveolar lavage fluid and suppressed endothelial-mesenchymal transition [1]. This quantitative fibrotic endpoint demonstrates the parent compound's ability to impact a key pathological feature of disease.

Fibrosis Endpoint
Supporting evidence
Significant reduction in lung hydroxyproline
Supports fibrosis-model endpoint interpretation
Bleomycin mouse model; exact values not available
Fibrosis IPF Collagen Deposition

Primary Application Scenarios for Paquinimod-d5-1


Bioanalytical Method for Paquinimod PK Studies

The primary application for Paquinimod-d5-1 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Paquinimod in biological matrices (plasma, tissue) using LC-MS/MS. This is essential for pharmacokinetic (PK) and toxicokinetic studies, including those from Phase Ib SLE trials where Paquinimod demonstrated linear PK [1]. The distinct mass shift provided by the five deuterium atoms allows for co-elution with the analyte while providing a separate, quantifiable MS channel, thereby correcting for matrix effects and instrument variability.

In Vitro Metabolic Stability and DMPK Profiling

Paquinimod-d5-1 can be used in in vitro metabolism studies (e.g., liver microsomes, hepatocytes) to investigate the metabolic fate of Paquinimod. By comparing the rate of disappearance of Paquinimod-d5-1 with that of the non-deuterated analog, researchers can experimentally determine the magnitude of the deuterium kinetic isotope effect (DKIE) on specific metabolic pathways, providing valuable data for lead optimization of related quinoline-3-carboxamides [1]. This is a key differentiator from using unlabeled Paquinimod alone.

S100A9 Target Engagement in Inflammatory Pathways

Researchers investigating the role of S100A9 in diseases like biliary atresia, where Paquinimod improved survival from 0% to 83.3% [1], or pulmonary fibrosis, where it reduced lung collagen [2], can use Paquinimod-d5-1. Its primary value is in supporting studies that require precise quantitation of the active drug (Paquinimod) in target tissues or fluids, thus linking exposure to pharmacodynamic effects on S100A9/TLR4 signaling, platelet activation, or NET formation.

Liver Fibrosis Regression Mechanism Studies

In studies of liver fibrosis regression, such as those where the parent compound Paquinimod reversed established fibrosis in the N-IF mouse model [3], Paquinimod-d5-1 is the ideal internal standard for quantifying drug levels in complex tissues like fibrotic liver. This enables robust PK/PD correlation analyses that are critical for understanding the exposure-response relationship driving the reversal of established disease pathology.

Application
Selection Property
Validation Focus
PK bioanalysis research
Co-eluting mass-shifted ISTD
Matrix-effect correction & method reproducibility
In vitro metabolic stability
Deuterium kinetic isotope effect
Metabolic pathway elucidation
S100A9/TLR4 signaling studies
Target-pathway quantitation
Exposure-response modeling review
Fibrosis model research
Tissue drug level quantitation
PK/PD correlation in target tissues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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